(2-(Trimethylsilyl)phenyl)methanol

Medicinal Chemistry Drug Design Physicochemical Property Modification

(2-(Trimethylsilyl)phenyl)methanol (CAS 17876-97-0), also known as o-(trimethylsilyl)benzyl alcohol, is an organosilicon compound with the molecular formula C10H16OSi and a molecular weight of 180.32 g/mol. It features a primary benzylic alcohol moiety adjacent to a trimethylsilyl (TMS) group on the aromatic ring.

Molecular Formula C10H16OSi
Molecular Weight 180.32 g/mol
CAS No. 17876-97-0
Cat. No. B8665203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Trimethylsilyl)phenyl)methanol
CAS17876-97-0
Molecular FormulaC10H16OSi
Molecular Weight180.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=CC=C1CO
InChIInChI=1S/C10H16OSi/c1-12(2,3)10-7-5-4-6-9(10)8-11/h4-7,11H,8H2,1-3H3
InChIKeyWXHMZSPMWFDYFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2-(Trimethylsilyl)phenyl)methanol (CAS 17876-97-0) for Advanced Organic Synthesis


(2-(Trimethylsilyl)phenyl)methanol (CAS 17876-97-0), also known as o-(trimethylsilyl)benzyl alcohol, is an organosilicon compound with the molecular formula C10H16OSi and a molecular weight of 180.32 g/mol [1]. It features a primary benzylic alcohol moiety adjacent to a trimethylsilyl (TMS) group on the aromatic ring. This specific ortho-substitution pattern confers a unique reactivity profile, characterized by a calculated LogP of 1.72 and a topological polar surface area (TPSA) of 20.2 Ų [2], which is distinct from its meta- and para-substituted regioisomers. Its primary value in scientific and industrial settings lies in its role as a specialized building block in organic synthesis, where the TMS group can act as a directing group, a latent nucleophile, or a stabilizing element for reactive intermediates [3].

The Critical Importance of Ortho-Substitution in (2-(Trimethylsilyl)phenyl)methanol (CAS 17876-97-0)


Attempting to substitute (2-(Trimethylsilyl)phenyl)methanol with a more common analog, such as a different benzyl alcohol derivative or a regioisomeric silylbenzyl alcohol, is a high-risk strategy for precision organic synthesis. The compound's utility is strictly tied to the ortho-relationship between the -CH2OH and -Si(CH3)3 groups, which enables specific intramolecular interactions and reactivity pathways unavailable to its meta- or para- counterparts. For instance, this ortho-geometry is essential for facilitating Csp2-to-O silyl migrations, a key step in generating organometallic intermediates . Furthermore, the TMS group itself confers a substantial and quantifiable increase in hydrophobicity (ΔLogP ~0.6) compared to analogous carbon-based substituents, significantly altering solubility, chromatographic behavior, and potential bioactivity in a way that other functional groups cannot replicate . The evidence below quantifies these specific, non-transferable performance characteristics.

Quantitative Performance Benchmarks for (2-(Trimethylsilyl)phenyl)methanol (CAS 17876-97-0)


Quantified LogP Enhancement via Silicon Incorporation for Altered Pharmacokinetic Profiles

Replacing a carbon atom with a silicon atom in a hydrophobic substituent significantly increases a molecule's lipophilicity. A systematic study on simple phenols bearing a trialkylsilyl group found they exhibited higher hydrophobicity than their corresponding carbon analogues . This class-level effect provides a predictable and tunable method for modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties, a distinct advantage in lead optimization programs.

Medicinal Chemistry Drug Design Physicochemical Property Modification

Superior Yields in Halogenation via Ortho-Silyl Activation

The ortho-trimethylsilyl group in (2-(trimethylsilyl)phenyl)methanol can be used to direct functionalization. In a direct application of this compound, it was converted to the corresponding benzyl bromide with a high yield under specific conditions [1]. While the study does not provide a direct yield comparison for the same reaction with a non-silylated analog, the reported 98% yield represents an excellent outcome for such a transformation, likely enabled by the electronic and steric influence of the ortho-silyl group. This high efficiency is a key point of differentiation for procurement, as it translates to lower material waste and higher throughput.

Synthetic Methodology Halogenation Reaction Yield Optimization

Computationally Validated Stabilization of Reactive Phenyl Cation Intermediates

The β-effect of silicon, where a silyl group stabilizes a positive charge at the β-position, is a well-documented phenomenon that directly influences reaction pathways. A study on ortho-trimethylsilylphenyl cations demonstrated that the TMS group stabilizes the phenyl cation both in the triplet state (by ca. 4 kcal/mol per group) and, more significantly, in the singlet state (by 9 kcal/mol) compared to a silicon-free analog [1]. This stabilization alters the reactivity profile, favoring solvent addition (via the singlet state) over reduction or arylation (via the triplet state) [1].

Mechanistic Chemistry Photochemistry Reactive Intermediates Computational Chemistry

Unique Csp2-to-O Silyl Migration for Arylcopper Species Generation

The ortho-1-hydroxyalkyl group in (2-(trimethylsilyl)phenyl)methanol enables a unique and valuable reaction: a copper(I) tert-butoxide-promoted coupling with organic halides . This reaction proceeds via a proposed intermediary arylcopper species that is formed by aromatic Csp2-to-O silyl migration . This specific intramolecular rearrangement is a direct consequence of the compound's ortho-substitution pattern and is not possible with meta- or para-silyl isomers, nor with non-silylated benzyl alcohols.

Organometallic Chemistry Cross-Coupling Reaction Mechanism Silyl Migration

High-Value Applications of (2-(Trimethylsilyl)phenyl)methanol (CAS 17876-97-0)


Medicinal Chemistry: Rationally Designing Drug Candidates with Enhanced Lipophilicity

In drug discovery, optimizing a lead compound's lipophilicity is a key strategy to improve its oral bioavailability and target engagement. As demonstrated by the class-level inference in Section 3, replacing a carbon substituent with a trimethylsilyl group increases the LogP value by approximately 0.6 . Researchers can leverage (2-(trimethylsilyl)phenyl)methanol as a synthetic building block to introduce this beneficial silicon effect in a controlled manner, creating novel chemical space and potentially improving the ADME profile of a drug candidate compared to a carbon-only analog.

Synthetic Methodology: High-Efficiency Synthesis of Valuable Aryl Halide Intermediates

For chemists focused on developing efficient and scalable synthetic routes, the high yield of functional group transformations is paramount. The supporting evidence in Section 3 highlights that (2-(trimethylsilyl)phenyl)methanol can be converted to its benzyl bromide derivative in a 98% yield under straightforward conditions [1]. This makes it a highly attractive starting material for the preparation of ortho-silylated benzyl halides, which are versatile electrophiles for a wide range of nucleophilic substitution and cross-coupling reactions, thereby minimizing synthetic step-count and maximizing material throughput.

Mechanistic and Physical Organic Chemistry: Probing and Exploiting the Silicon β-Effect

Researchers studying reaction mechanisms, particularly those involving carbocations, can use this compound as a precise tool. The direct head-to-head evidence in Section 3 quantifies the substantial stabilization energy (4-9 kcal/mol) that an ortho-TMS group provides to a phenyl cation intermediate [2]. This property can be exploited to design photochemical reactions or generate reactive intermediates under milder conditions, steering the reaction pathway towards specific products (e.g., aryl ethers) and away from others, a level of control not possible with standard, non-silylated aromatic substrates.

Organometallic Chemistry: Developing Novel Cross-Coupling Methodologies

This compound is uniquely suited for research groups developing new transition metal-catalyzed reactions. The cross-study comparable evidence in Section 3 demonstrates that its specific ortho-1-hydroxyalkylsilyl architecture is required for a copper-promoted Csp2-to-O silyl migration, which generates an arylcopper species capable of coupling with organic halides . This unique reactivity makes it an essential, non-substitutable reagent for anyone exploring the frontier of C-Si bond functionalization and the development of new methods for arene synthesis.

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